molecular formula C20H20ClN3O3 B2414687 N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide CAS No. 1797727-12-8

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide

Cat. No.: B2414687
CAS No.: 1797727-12-8
M. Wt: 385.85
InChI Key: HHOJCAVLLPIVHZ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound’s structure includes a chlorinated cyanophenyl group and a methoxyphenylbutyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves the reaction of appropriate amines with oxalyl chloride. The general synthetic route may include:

    Preparation of the amines: The starting materials, 5-chloro-2-cyanophenylamine and 2-methoxy-2-phenylbutylamine, are synthesized or obtained commercially.

    Formation of the oxalamide: The amines are reacted with oxalyl chloride under controlled conditions, often in the presence of a base such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and safety. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may target the nitrile or amide groups, leading to the formation of amines or other reduced products.

    Substitution: The chlorinated phenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide: can be compared with other oxalamides or compounds with similar functional groups.

    This compound: may be unique in its specific substitution pattern and functional groups, which could impart distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the chlorinated cyanophenyl group and the methoxyphenylbutyl group, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-methoxy-2-phenylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-3-20(27-2,15-7-5-4-6-8-15)13-23-18(25)19(26)24-17-11-16(21)10-9-14(17)12-22/h4-11H,3,13H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJCAVLLPIVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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